![molecular formula C9H10INO2 B14341612 Carbamic acid, (2-iodophenyl)-, ethyl ester CAS No. 98952-64-8](/img/structure/B14341612.png)
Carbamic acid, (2-iodophenyl)-, ethyl ester
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Overview
Description
Carbamic acid, (2-iodophenyl)-, ethyl ester is an organic compound with the molecular formula C9H10INO2 It is a derivative of carbamic acid where the hydrogen atom of the amino group is replaced by an ethyl group and the phenyl ring is substituted with an iodine atom at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-iodophenyl)-, ethyl ester typically involves the reaction of 2-iodoaniline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Iodoaniline+Ethyl chloroformate→Carbamic acid, (2-iodophenyl)-, ethyl ester+HCl
The reaction is usually conducted at room temperature under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-iodophenyl)-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carbamates or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and alkyl halides. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted carbamates with different functional groups replacing the iodine atom.
Oxidation Reactions: Products include oxidized carbamates or corresponding acids.
Reduction Reactions: Products include alcohols or amines derived from the reduction of the ester group.
Scientific Research Applications
Carbamic acid, (2-iodophenyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbamic acid, (2-iodophenyl)-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The iodine atom in the phenyl ring can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, ethyl ester: Similar structure but lacks the iodine substitution, resulting in different chemical properties and reactivity.
Carbamic acid, (4-iodophenyl)-, ethyl ester: Similar structure with iodine substitution at the para position, leading to different steric and electronic effects.
Carbamic acid, (2-bromophenyl)-, ethyl ester: Similar structure with bromine substitution, affecting the compound’s reactivity and interactions.
Uniqueness
Carbamic acid, (2-iodophenyl)-, ethyl ester is unique due to the presence of the iodine atom at the ortho position of the phenyl ring. This substitution significantly influences the compound’s chemical reactivity, binding affinity, and potential applications. The iodine atom’s size and electronegativity contribute to the compound’s distinct properties compared to its analogs with different halogen substitutions.
Properties
CAS No. |
98952-64-8 |
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Molecular Formula |
C9H10INO2 |
Molecular Weight |
291.09 g/mol |
IUPAC Name |
ethyl N-(2-iodophenyl)carbamate |
InChI |
InChI=1S/C9H10INO2/c1-2-13-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H,11,12) |
InChI Key |
DNKIYMNEYFDMPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1I |
Origin of Product |
United States |
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